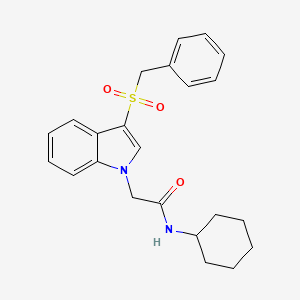

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide

Description

2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide is a synthetic indole-acetamide derivative characterized by a benzylsulfonyl substituent at the 3-position of the indole ring and a cyclohexyl group attached to the acetamide nitrogen. The benzylsulfonyl moiety may enhance electron-withdrawing effects and hydrogen-bonding capacity, while the cyclohexyl group likely contributes to increased lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c26-23(24-19-11-5-2-6-12-19)16-25-15-22(20-13-7-8-14-21(20)25)29(27,28)17-18-9-3-1-4-10-18/h1,3-4,7-10,13-15,19H,2,5-6,11-12,16-17H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVSVAOCNARZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by the introduction of the benzylsulfonyl group through a sulfonylation reaction. The final step involves the attachment of the cyclohexylacetamide moiety via an amide coupling reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide undergoes various chemical reactions, including:

Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can undergo reduction reactions to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or boron trifluoride as catalysts .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.

Biological Research: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets in biological systems. The benzylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and properties of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide and related compounds:

Key Comparative Analysis

Substituent Effects on Bioactivity Halogens vs. Sulfonyl Groups: Compounds like 3j and 3a (–4) exhibit strong antioxidant activity attributed to halogen atoms (e.g., Cl, Br) at para positions on the phenyl ring. These substituents enhance radical scavenging via electron-withdrawing effects. Sulfonyl Variants: The phenylsulfonyl group in ’s compound lacks the methylene spacer seen in the target’s benzylsulfonyl group, resulting in reduced flexibility and possibly weaker membrane penetration. Benzylsulfonyl’s extended structure could improve binding to hydrophobic pockets in proteins .

Acetamide Side Chain Modifications

- Cyclohexyl vs. Substituted Phenyl : The cyclohexyl group in the target compound and ’s analog increases lipophilicity (logP ~3.5–4.0 estimated) compared to polar substituted phenyl groups (e.g., hydroxyl or nitro derivatives in –4). This difference may enhance blood-brain barrier penetration but reduce aqueous solubility .

Spectroscopic and Computational Insights

- highlights the use of FT-IR and NMR to confirm the indole-sulfonyl linkage, a methodology applicable to the target compound. Theoretical calculations (e.g., HOMO-LUMO gaps) could further elucidate how benzylsulfonyl versus phenylsulfonyl groups affect electronic properties and reactivity .

Biological Activity

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes an indole ring, benzylsulfonyl group, and a cyclohexylacetamide moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Indole Ring : Known for its role in various biological activities.

- Benzylsulfonyl Group : Often associated with enzyme inhibition.

- Cyclohexylacetamide Moiety : Imparts lipophilicity, enhancing membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfonyl group may act as a pharmacophore, facilitating binding to active sites of target proteins, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins, stabilizing the binding.

Pharmacological Studies

Research has demonstrated that compounds similar to this compound exhibit various pharmacological effects:

- Enzyme Inhibition : Studies indicate that derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

- Analgesic Activity : In vivo studies have shown potential analgesic effects, suggesting utility in pain management .

Case Studies

- Cyclooxygenase Inhibition

- Analgesic Efficacy

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.